Product packaging for Pentetreotide(Cat. No.:)

Pentetreotide

Número de catálogo: B1205498
Peso molecular: 1394.6 g/mol
Clave InChI: CNLWNYCFDMAZCB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Pentetreotide is a synthetic analog of the human hormone somatostatin, specifically developed as a key reagent for research in oncology and endocrinology . Its primary research application is in the study of somatostatin receptors (SSTRs), particularly subtypes 2 and 5 (SSTR2, SSTR5), which are overexpressed on the cell surface of various neuroendocrine tumors (NETs) . The mechanism of action for this compound involves its high-affinity binding to these SSTRs. When radiolabeled, for instance with Indium-111, it serves as a critical tool for the in vitro and in vivo investigation of tumors containing a high density of somatostatin receptors, enabling research into tumor localization, receptor density, and binding kinetics . This makes it invaluable for fundamental research on NETs such as gastroenteropancreatic neuroendocrine tumors, carcinoids, and pituitary adenomas . Beyond its role in receptor characterization, this compound has been instrumental in the development and validation of advanced imaging techniques and theranostics, paving the way for targeted therapies like Peptide Receptor Radionuclide Therapy (PRRT) . Researchers utilize this compound to explore disease mechanisms, model targeted drug delivery, and develop novel diagnostic assays. This compound is supplied as a non-radiolabeled chemical reagent. This product is strictly labeled "For Research Use Only" and is not intended for direct diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H87N13O19S2 B1205498 Pentetreotide

Propiedades

IUPAC Name

2-[2-[[2-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H87N13O19S2/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLWNYCFDMAZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H87N13O19S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Structure and Chemical Synthesis Methodologies

Structural Characteristics of Pentetreotide (B1679299)

The molecular architecture of this compound is bifunctional, comprising a somatostatin (B550006) analog peptide for biological targeting and a chelating agent for securely binding a radionuclide.

Octreotide (B344500) Peptide Backbone Modifications and Analog Derivation

This compound is a synthetic derivative of octreotide, which itself is a more stable, synthetic octapeptide analog of the natural hormone somatostatin. ntu.edu.twmdpi.com The amino acid sequence of octreotide is specifically designed to mimic the pharmacologically active portion of somatostatin while being resistant to in vivo degradation, thus extending its biological half-life significantly from about 2 minutes for somatostatin to approximately 90 minutes for octreotide. ntu.edu.twmdpi.com

The derivation of this compound from octreotide involves a specific chemical modification at the N-terminus of the octreotide peptide. researchgate.nethres.ca This modification attaches a chelating agent to the D-phenylalanine residue at the N-terminal end. hres.cacuriumpharma.com This strategic placement is crucial as it allows the peptide to retain its high binding affinity for somatostatin receptors, particularly subtypes 2 and 5 (SST2 and SST5), which are overexpressed on various neuroendocrine tumors. nih.govradiopaedia.orgnih.gov

FeatureSomatostatinOctreotideThis compound
Type Natural HormoneSynthetic AnalogModified Synthetic Analog
Structure 14-amino acid cyclic peptide8-amino acid cyclic peptideOctreotide with DTPA at N-terminus
Key Amino Acids Phe-Trp-Lys-ThrD-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr(ol)DTPA-D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr(ol)
In Vivo Half-Life ~2 minutes~90 minutesSimilar to Octreotide

Diethylenetriaminepentaacetic Acid (DTPA) Chelator Integration

A defining feature of this compound is the covalent integration of a diethylenetriaminepentaacetic acid (DTPA) molecule. researchgate.netncats.iowikipedia.org DTPA is a polyaminopolycarboxylic acid that acts as a powerful chelating agent, capable of forming a highly stable, cage-like complex with metal ions. researchgate.netwikipedia.org In this compound, the DTPA is conjugated to the N-terminal D-phenylalanine of the octreotide peptide, creating what is also known as octreotide DTPA. hres.cacuriumpharma.com This structure allows for the stable coordination of a trivalent metal ion, most notably Indium-111 (¹¹¹In). researchgate.netresearchgate.net The resulting radiolabeled complex, [¹¹¹In]In-DTPA-octreotide, is the active agent used in medical imaging. researchgate.netnih.govnih.gov The DTPA moiety provides eight potential coordination sites (three nitrogen atoms and five carboxyl groups) to securely bind the radiometal, which is essential for preventing its leakage in vivo. wikipedia.org

Principles of Peptide Synthesis Relevant to this compound

The synthesis of the octreotide backbone of this compound is accomplished using established peptide synthesis methodologies. google.com

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) is the most prevalent method for producing peptides like octreotide due to its efficiency and convenience. google.comnih.gov In this technique, the peptide is assembled in a stepwise manner on an insoluble resin support. nih.govunibo.it The process begins by anchoring the C-terminal amino acid to the resin. Subsequently, protected amino acids are sequentially coupled to the growing peptide chain after the removal of the N-terminal protecting group from the previous residue. unibo.it This cyclic process of deprotection and coupling is repeated until the desired octapeptide sequence is complete. google.com A significant advantage of SPPS is the simplified purification at each step, as excess reagents and byproducts are easily washed away from the resin-bound peptide. unibo.it Upon completion of the sequence, the peptide is cleaved from the resin. nih.gov Research has shown that Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase synthesis is a viable strategy for creating the octreotide backbone. nih.gov

Considerations for Solution-Phase Synthesis

Solution-phase synthesis, also known as liquid-phase synthesis, is an alternative method where peptide fragments are coupled together while dissolved in a solvent. google.comnewdrugapprovals.orggoogle.com This approach can be effective for large-scale production and avoids the use of a solid support. google.com The synthesis of octreotide via this method may involve the coupling of two smaller, suitably protected peptide fragments (e.g., a 4+4 fragment condensation strategy) to form the full octapeptide chain. google.comwipo.int While potentially more cost-effective for large quantities, solution-phase synthesis can be more labor-intensive due to the need for complex purification procedures, such as chromatography or crystallization, after each coupling step to remove unreacted components. newdrugapprovals.orggoogle.com Hybrid approaches, where fragments are synthesized on a solid phase and then condensed in a solution phase, have also been developed to combine the advantages of both methods. newdrugapprovals.orggoogle.com

Radioconjugation Chemistry and Chelator Attachment Strategies

The final stages of producing the functional radiopharmaceutical involve the attachment of the DTPA chelator to the peptide and the subsequent incorporation of the radionuclide.

The DTPA chelator is attached to the N-terminus of the fully assembled and protected octreotide peptide, often while it is still bound to the solid-phase resin. nih.gov A common strategy involves using the cyclic anhydride (B1165640) of DTPA, which reacts with the free N-terminal amino group of the peptide to form a stable amide bond. nih.gov After this conjugation, the complete this compound molecule is cleaved from the resin and the amino acid side-chain protecting groups are removed. nih.gov

Radiolabeling is the final step, where the purified this compound conjugate is incubated with a solution of the radionuclide, typically Indium-111 chloride (¹¹¹InCl₃). inca.gov.brwikipedia.orgsnmjournals.org The DTPA moiety efficiently and rapidly chelates the ¹¹¹In ion, forming the stable ¹¹¹In-pentetreotide complex, often with a radiochemical purity exceeding 95%. nih.govinca.gov.br This reaction is typically performed at room temperature in a buffered solution to maintain an optimal pH for chelation. inca.gov.brsnmjournals.org Quality control using techniques like HPLC is essential to ensure the purity of the final radiopharmaceutical product before use. snmjournals.org

Radiosynthesis of Indium-111 this compound

The radiosynthesis of Indium-111 (¹¹¹In) this compound is a well-established process in nuclear medicine, primarily utilized for the diagnostic imaging of neuroendocrine tumors that express somatostatin receptors. The synthesis involves the chelation of the radionuclide ¹¹¹In by the diethylene-triamine-penta-acetic acid (DTPA) moiety of the this compound molecule. fda.govresearchgate.net this compound itself is a synthetic analogue of the hormone somatostatin, specifically a conjugate of octreotide and DTPA. unm.edunps.org.au

The process typically begins with a kit containing two main components: a vial of lyophilized this compound and a sterile solution of Indium-111 chloride (¹¹¹InCl₃). fda.govpsu.edu The lyophilized vial contains this compound along with other excipients such as gentisic acid, trisodium (B8492382) citrate (B86180), citric acid, and inositol, which help to maintain the appropriate pH and stability of the final product. fda.govresearchgate.net The ¹¹¹InCl₃ solution is produced in a cyclotron, often by proton irradiation of a cadmium target. pharmacylibrary.com

The radiosynthesis is initiated by aseptically adding the ¹¹¹InCl₃ solution to the vial containing the lyophilized this compound. psu.edu This mixture is then gently agitated to ensure complete dissolution of the lyophilized pellet. fda.gov The reaction proceeds via the formation of a stable complex between the trivalent ¹¹¹In ion and the DTPA chelator, which is covalently linked to the octreotide peptide. fda.govresearchgate.net This chelation reaction results in the formation of ¹¹¹In-pentetreotide. The final solution has a pH in the range of 3.8 to 4.3. fda.govresearchgate.net

Following the reconstitution, a specific incubation period is required to ensure high radiolabeling efficiency. fda.gov The final product is a clear, colorless solution that should be visually inspected for any particulate matter before use. psu.edu

Optimization of Radiolabeling Procedures

The efficiency and purity of the resulting ¹¹¹In-pentetreotide are dependent on several critical parameters that have been optimized through extensive research. These parameters include incubation time and temperature, pH of the reaction mixture, and the concentration of the reactants.

Incubation Time and Temperature: The manufacturer of the commercial kit recommends a minimum incubation period of 30 minutes at a temperature at or below 25°C (77°F). fda.gov This allows for the chelation reaction to proceed to completion, ensuring a high radiolabeling yield. fda.gov Studies have shown that shorter incubation periods can lead to inadequate labeling. fda.gov While some radiolabeling procedures for other peptides may involve heating to accelerate the reaction, the standard procedure for ¹¹¹In-pentetreotide is performed at room temperature. fda.govpharmacylibrary.com

pH of the Reaction Mixture: The pH of the final reaction mixture is crucial for the stability of the complex and to prevent the formation of impurities. The optimal pH for the ¹¹¹In-pentetreotide solution is between 3.8 and 4.3. fda.govresearchgate.net At a pH above approximately 3, non-chelated indium ions can precipitate as indium hydroxide (B78521), which is an undesirable radiochemical impurity. researchgate.net The buffer system included in the lyophilized kit, typically a citrate buffer, is designed to maintain the pH within this optimal range upon addition of the acidic ¹¹¹InCl₃ solution. fda.govresearchgate.netresearchgate.net

Reactant Concentration and Specific Activity: The concentration of the reactants, including the this compound and the ¹¹¹In, can influence the radiolabeling efficiency. Suboptimal radiolabeling yields can occur if excessive volumes of ¹¹¹In chloride or normal saline are added, which can dilute the reactants and affect the reaction kinetics. researchgate.net

Furthermore, the specific activity of the ¹¹¹In-pentetreotide, which is the amount of radioactivity per unit mass of the peptide, is a critical factor for in vivo applications. Research has indicated that the uptake of ¹¹¹In-pentetreotide in somatostatin receptor-positive tissues follows a bell-shaped curve as a function of the injected mass of the radiopharmaceutical. researchgate.netsnmjournals.org This suggests that there is an optimal mass of this compound that maximizes the target-to-background ratio for imaging. unm.eduresearchgate.netsnmjournals.org Therefore, achieving a high specific activity is generally desirable to administer a sufficient radioactive dose with a minimal mass of the peptide, avoiding saturation of the receptors. unm.edu

ParameterOptimal ConditionRationale/Impact of Deviation
Incubation TimeMinimum 30 minutesShorter times may result in incomplete labeling and lower radiochemical purity. fda.gov
Incubation Temperature≤ 25°C (77°F)Standard room temperature procedure is sufficient for high labeling efficiency. fda.gov
pH3.8 - 4.3Prevents precipitation of indium hydroxide at higher pH and ensures stability of the complex. fda.govresearchgate.netresearchgate.net
Reactant ConcentrationAs per kit instructionsExcessive dilution can lead to suboptimal radiolabeling yields. researchgate.net
Specific ActivityHighOptimizes target-to-background ratio for imaging by avoiding receptor saturation. unm.eduresearchgate.netsnmjournals.org

Radiochemical Purity Assessment Techniques

To ensure the quality and safety of the radiopharmaceutical, the radiochemical purity (RCP) of the ¹¹¹In-pentetreotide preparation must be assessed before administration. The acceptable RCP is typically required to be greater than 90% or 95%, depending on the guidelines. snmjournals.orgcarcinoid.orgnih.gov The primary radiochemical impurities that need to be quantified are free (unbound) ¹¹¹In and ¹¹¹In-DTPA. Several chromatographic techniques are employed for this purpose.

Thin-Layer Chromatography (TLC): Thin-layer chromatography is a commonly used method for RCP assessment. A standard method involves using a solid phase of silica (B1680970) gel-impregnated glass fiber sheets (ITLC-SG) and a mobile phase of 0.1 M sodium citrate solution at pH 5. researchgate.net In this system, the ¹¹¹In-pentetreotide remains at the origin (Rf = 0.0), while the free ¹¹¹In impurity migrates with the solvent front (Rf = 1.0). researchgate.netcarcinoid.org

Due to the discontinuation of certain commercial ITLC-SG products, alternative stationary phases have been validated. researchgate.netunm.edu These include other brands of ITLC-SG, high-performance thin-layer chromatography (HPTLC) silica gel plates, and various types of Whatman chromatography paper. researchgate.net Studies have shown that iTLC-SG (Varian) and HPTLC silica gel 60 (Merck) are suitable alternatives, with iTLC-SG being preferred due to a shorter development time. researchgate.net Another proposed method uses acid citrate dextrose solution as the mobile phase, which simplifies the procedure as the mobile phase does not need to be prepared in advance. researchgate.net

Solid-Phase Extraction (Sep-Pak) Cartridges: Another established method for determining the RCP of ¹¹¹In-pentetreotide utilizes a C18 Sep-Pak cartridge. unm.edu This technique is based on the principle of solid-phase extraction. The radiopharmaceutical sample is loaded onto the pre-conditioned cartridge. Different solvents are then used to elute the different radiochemical species. For instance, water can be used to elute the more polar impurities, while the labeled peptide is retained on the nonpolar C18 sorbent. A different solvent, such as methanol, is then used to elute the ¹¹¹In-pentetreotide. By measuring the radioactivity in the different fractions, the percentage of the desired radiolabeled compound and the impurities can be calculated.

TechniqueStationary PhaseMobile PhaseRf of ¹¹¹In-pentetreotideRf of Free ¹¹¹InNotes
ITLCSilica Gel (ITLC-SG)0.1 M Sodium Citrate (pH 5)0.01.0Standard and widely used method. researchgate.netcarcinoid.org
ITLCSilica Gel (ITLC-SA)0.9% NaCl with 0.05 M DTPA--Developed as an alternative to discontinued (B1498344) ITLC-SG strips. unm.edu
HPTLCSilica Gel 60 (Merck)0.1 M Sodium Citrate (pH 5)--Offers high resolution but has a longer development time compared to ITLC-SG. researchgate.net
Sep-PakC18 CartridgeWater followed by MethanolEluted with MethanolEluted with WaterA solid-phase extraction method also recommended by manufacturers. unm.edu

Somatostatin Receptor Biology and Pentetreotide Interactions

Somatostatin (B550006) Receptor (SSTR) Subtype Expression Profiles in Research Models

Somatostatin receptors are a family of five G protein-coupled receptors (SSTR1-SSTR5) that are differentially expressed across various tissues and cell types richtlijnendatabase.nlturkupetcentre.netnih.govfrontiersin.org. Their expression levels can vary significantly depending on the cell type, physiological state, and the presence of disease, such as neuroendocrine tumors snmjournals.orgrichtlijnendatabase.nlnih.govfrontiersin.orgradiologykey.comresearchgate.net. While SSTR2 is generally the most abundantly expressed subtype in many neuroendocrine neoplasms and other tumors, other subtypes also play roles in receptor-ligand interactions snmjournals.orgrichtlijnendatabase.nlnih.govfrontiersin.orgradiologykey.comresearchgate.netmdpi.comwjoes.com.

Studies investigating SSTR expression in various research models, including tumor cell lines and patient samples, have revealed diverse expression patterns. For instance, in melanoma, a neuroendocrine tumor, SSTR1 is highly expressed (96%), followed by SSTR2 (83%), SSTR3 (61%), and SSTR4 (57%), with SSTR5 showing significantly lower expression (9%) mdpi.comnih.gov. In lymphoma subtypes, SSTR2 often demonstrates strong immunoreactivity, suggesting its potential as a target mdpi.com. Similarly, pancreatic neuroendocrine tumors (pNETs) predominantly express SSTR2, but other subtypes are also present, contributing to a heterogeneous expression landscape frontiersin.org.

Table 1: Somatostatin Receptor (SSTR) Subtype Expression in Melanoma Models

SSTR SubtypeExpression Level (%)Source
SSTR196 mdpi.comnih.gov
SSTR283 mdpi.comnih.gov
SSTR361 mdpi.comnih.gov
SSTR457 mdpi.comnih.gov
SSTR59 mdpi.comnih.gov

Ligand-Receptor Binding Kinetics and Affinity Characterization

Pentetreotide (B1679299), as a somatostatin analog, exerts its effects by binding to somatostatin receptors. This binding is characterized by specific kinetics and affinities, which dictate its selectivity and uptake efficiency in receptor-expressing tissues openmedscience.comcancer.govmdpi.comoup.comsnmjournals.orgiiarjournals.org. The affinity of a ligand for its receptor is typically quantified using parameters such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) radiologykey.comiiarjournals.orgsnmjournals.orgaacrjournals.orgresearchgate.netresearchgate.netaacrjournals.org.

This compound, being an analog of octreotide (B344500), shares a similar binding profile, with a high affinity for specific SSTR subtypes emory.eduopenmedscience.comcancer.govsnmjournals.orgrichtlijnendatabase.nlturkupetcentre.netnih.govradiologykey.comresearchgate.netresearchgate.netmdpi.comsnmjournals.org. These binding characteristics are fundamental to its diagnostic application, allowing it to accumulate in tumors that overexpress these receptors, thereby enabling visualization via scintigraphic imaging openmedscience.comcancer.gov.

A key feature of this compound's interaction with somatostatin receptors is its preferential high-affinity binding to the SSTR2 subtype emory.eduopenmedscience.comcancer.govsnmjournals.orgrichtlijnendatabase.nlturkupetcentre.netnih.govradiologykey.comresearchgate.netaacrjournals.orgresearchgate.netaacrjournals.orgresearchgate.netmdpi.comsnmjournals.orgpsu.edu. This selectivity is critical because SSTR2 is the most frequently expressed subtype in many neuroendocrine tumors snmjournals.orgrichtlijnendatabase.nlnih.govfrontiersin.orgradiologykey.comresearchgate.net. The high affinity for SSTR2 means that this compound binds more potently and specifically to these receptors compared to other subtypes psu.edu. For instance, studies indicate that this compound's affinity for SSTR2 is significantly greater than its affinity for SSTR5 and SSTR3, and substantially higher than for SSTR1 and SSTR4 emory.edupsu.edu.

Upon binding to somatostatin receptors, this compound acts as an agonist, triggering a cascade of intracellular signaling events and, importantly, initiating receptor internalization mdpi.comoup.commdpi.comeur.nloup.comnih.govnih.govsnmjournals.org. This internalization process is a characteristic response of G protein-coupled receptors to agonist stimulation and involves the formation of receptor-ligand complexes within specialized regions of the cell membrane, followed by their uptake into the cell via endocytosis, often through clathrin-coated pits mdpi.comeur.nloup.comnih.gov. The degree of internalization can vary depending on the specific SSTR subtype and the ligand's properties mdpi.comeur.nloup.com. This internalization mechanism is crucial for the retention of the radiolabeled this compound within tumor cells, enhancing the signal for diagnostic imaging snmjournals.orgoup.com.

Cellular Trafficking and Intracellular Fate of this compound Ligand-Receptor Complexes

Following internalization, the this compound-SSTR complex embarks on an intracellular journey, typically involving endosomal compartments eur.nlnih.gov. The subsequent fate of this complex is influenced by the specific SSTR subtype involved. Generally, receptor-ligand complexes can either be recycled back to the cell surface to re-enter the signaling pathway or be targeted for degradation within lysosomes mdpi.comeur.nlnih.gov.

Table 2: Binding Affinity of Octreotide (this compound Analog) to Somatostatin Receptor Subtypes

SSTR SubtypeAffinity (IC50)Source
SSTR1~0.93 nM radiologykey.com
SSTR2~0.15 nM radiologykey.com
SSTR3~0.56 nM radiologykey.com
SSTR4~1.5 nM radiologykey.com
SSTR5~0.29 nM radiologykey.com

Note: this compound is a close analog of octreotide. The affinity data presented above is for octreotide, reflecting the general binding profile of this compound to somatostatin receptor subtypes.

Preclinical and in Vitro / Ex Vivo Research Methodologies for Pentetreotide

Preclinical In Vivo Imaging Research in Animal Models

Biodistribution and Pharmacokinetics in Animal Models

The biodistribution and pharmacokinetic profile of Pentetreotide (B1679299), typically radiolabeled with Indium-111 (¹¹¹In) as [¹¹¹In]In-pentetreotide, has been extensively studied in various animal models to understand its tissue uptake, clearance, and in vivo behavior. These preclinical studies are fundamental for establishing the compound's specificity for somatostatin (B550006) receptor (SSTR)-positive tissues and for optimizing imaging and therapeutic protocols.

Studies in rats and mice have demonstrated that [¹¹¹In]In-pentetreotide exhibits rapid clearance from the blood, primarily through the renal system. iaea.org High uptake is consistently observed in SSTR-expressing organs such as the pancreas, pituitary, adrenals, and certain tumors, while uptake in non-target tissues like muscle and heart is low. researchgate.netnih.goviiarjournals.org For instance, in nude mice bearing human carcinoid xenografts (GOT1), the tumor-to-normal-tissue activity concentration ratio was found to be maximal at injected amounts of 0.1 and 1 µg. nih.gov

The amount of injected peptide has a significant impact on the biodistribution pattern. Research in rats has shown that the uptake of [¹¹¹In]In-pentetreotide in SSTR-positive organs follows a bell-shaped curve as a function of the injected mass. researchgate.net An optimal mass can enhance the visualization of SSTR-positive tumors by saturating low-capacity binding sites in non-target tissues while maintaining high uptake in the target tissue. researchgate.net For example, increasing the injected mass of this compound from 0.02 to 50 µg in rats led to varied uptake in the pancreas and adrenals. researchgate.net Similarly, studies in tumor-bearing nude mice showed that the relative organ uptake varied with the amount of [¹¹¹In]In-DTPA-Phe¹-octreotide administered. nih.gov

The route of administration appears to have a lesser effect on tissue uptake compared to the injected mass. In nude mice with human carcinoid tumors, the route of administration (intravenous, intraperitoneal, or subcutaneous) had little influence on the uptake of [¹¹¹In]In-DTPA-Phe¹-octreotide. nih.gov

Table 1: Biodistribution of Radiolabeled this compound Analogs in Animal Models This table presents a summary of biodistribution data from different preclinical studies. Values are expressed as percentage of injected dose per gram of tissue (%ID/g) and represent mean values. Experimental conditions may vary between studies.

Animal Model Compound Time Post-Injection Tumor Pancreas Kidneys Liver Blood
Nude Mice with SCLC (NCI-H69) [¹¹¹In]In-DTPA-octreotide 4 h ~3.5 N/A ~1.5 ~0.5 ~0.1
Nude Mice with SCLC (NCI-H69) [¹¹¹In]In-DTPA-octreotide 24 h ~2.5 N/A ~1.0 ~0.3 <0.1
Healthy Swiss Mice [¹¹¹In]In-DTPA-Octreotide 4 h N/A ~2.0 ~2.5 ~0.5 ~0.2

Data compiled from findings reported in studies. iaea.orgresearchgate.netnih.gov Note: "N/A" indicates data not available in the cited sources.

Comparative Research Analyses of Pentetreotide with Other Somatostatin Receptor Ligands

Research Comparisons with other Indium-111 Labeled Somatostatin (B550006) Analogs

While Indium-111 pentetreotide (B1679299) ([¹¹¹In-DTPA]octreotide) was a pioneering agent, research has explored modifications to the peptide and chelator to improve its properties. Comparative studies have evaluated this compound against other ¹¹¹In-labeled SSAs, including those with amino acid substitutions and different chelators.

One study compared [¹¹¹In-DTPA]octreotide with analogs such as [¹¹¹In-DTPA⁰,Tyr³]octreotide and [¹¹¹In-DTPA⁰,Tyr³]octreotate. The findings indicated that radioactivity in SSTR-expressing tissues and tumor-to-blood ratios at 4, 24, and 48 hours post-injection were significantly higher for [¹¹¹In-DTPA⁰,Tyr³]octreotide and [¹¹¹In-DTPA⁰,Tyr³]octreotate than for [¹¹¹In-DTPA]octreotide. Furthermore, the uptake and internalization in tumor cells were highest for [¹¹¹In-DTPA⁰,Tyr³]octreotate.

The development of SSTR antagonists has provided another avenue for comparison. A prospective study compared the SSTR agonist ¹¹¹In-pentetreotide with an SSTR antagonist, ¹¹¹In-DOTA-BASS. In a lesion-based analysis, the antagonist demonstrated a higher tumor detection rate, identifying 25 out of 28 lesions compared to 17 out of 28 for this compound. This suggests that antagonists may offer advantages in tumor visualization. Preclinical data was confirmed in the first clinical study of an SSTR antagonist, which showed higher tumor uptake and improved tumor-to-background contrast for ¹¹¹In-DOTA-sst₂-ANT compared to ¹¹¹In-pentetreotide. nih.gov

CompoundKey Comparative FindingReference
[¹¹¹In-DTPA⁰,Tyr³]octreotateHighest tumor cell uptake and internalization compared to [¹¹¹In-DTPA]octreotide. snmjournals.org
[¹¹¹In-DTPA⁰,Tyr³]octreotideSignificantly higher radioactivity in target tissues and tumor-to-blood ratios than [¹¹¹In-DTPA]octreotide. snmjournals.org
¹¹¹In-DOTA-BASS (Antagonist)Higher tumor detection rate (25/28 lesions) versus ¹¹¹In-pentetreotide (17/28 lesions). nih.gov

Research Comparisons with Technetium-99m Labeled Somatostatin Analogs

The favorable physical properties of Technetium-99m (99mTc), including its lower photon energy and shorter half-life, have driven the development of 99mTc-labeled SSAs as potential alternatives to ¹¹¹In-pentetreotide.

Direct comparative studies have evaluated ¹¹¹In-pentetreotide against agents like ⁹⁹ᵐTc-depreotide and ⁹⁹ᵐTc-EDDA/HYNIC-octreotate. While ¹¹¹In-pentetreotide primarily binds to SSTR subtype 2 (SSTR2), ⁹⁹ᵐTc-depreotide has a broader binding profile, with affinity for SSTR2, SSTR3, and SSTR5. In a study of patients with poor or no uptake of ¹¹¹In-pentetreotide, ⁹⁹ᵐTc-depreotide identified a greater number of lesions in 39% of cases and demonstrated a higher grade of tracer uptake in 57% of patients.

Another study compared ⁹⁹ᵐTc-EDDA/HYNIC-octreotate with ¹¹¹In-pentetreotide. On a per-patient basis, the diagnostic results were similar. However, on a lesion basis, ⁹⁹ᵐTc-EDDA/HYNIC-octreotate detected a higher number of lesions (40/43) compared to ¹¹¹In-pentetreotide (36/43), although this difference was not statistically significant. Semiquantitative analysis revealed higher tumor-to-organ count ratios for the ⁹⁹ᵐTc-labeled compound. Preclinical evaluations also support these findings, with ⁹⁹ᵐTc-labeled HYNIC peptides showing specific tumor uptake between 5.8 and 9.6 %ID/g, compared to 4.3 %ID/g for ¹¹¹In-pentetreotide. The superior imaging characteristics of 99mTc are considered to contribute to better image quality and lesion detection.

⁹⁹ᵐTc-labeled AnalogComparatorKey Comparative FindingReference
⁹⁹ᵐTc-depreotide¹¹¹In-pentetreotideIdentified more lesions in 39% of cases and had higher tracer uptake in 57% of cases in patients with low initial this compound uptake. nih.gov
⁹⁹ᵐTc-EDDA/HYNIC-octreotate¹¹¹In-pentetreotideDetected a higher number of lesions (40 vs. 36) and showed higher tumor/organ uptake ratios. snmjournals.org
⁹⁹ᵐTc-EDDA-HYNIC-TOC¹¹¹In-pentetreotideDemonstrated higher specific tumor uptake in preclinical models (up to 9.6 %ID/g vs. 4.3 %ID/g). researchgate.net

Research Comparisons with Gallium-68 Labeled Somatostatin Analogs

The advent of Gallium-68 (⁶⁸Ga) labeled SSAs for Positron Emission Tomography (PET) has marked a significant advancement in SSTR imaging. Numerous head-to-head comparisons have demonstrated the superiority of ⁶⁸Ga-DOTA-peptides (e.g., DOTATATE, DOTATOC) over ¹¹¹In-pentetreotide SPECT.

A key advantage of ⁶⁸Ga-PET/CT is its higher sensitivity and spatial resolution. snmjournals.org A post-hoc analysis of 150 patients who underwent imaging with both ⁶⁸Ga-DOTATATE PET/CT and ¹¹¹In-pentetreotide scintigraphy found that the detection rate of SSTR-expressing disease was 72% with PET, compared to 38% with SPECT and 23% with planar imaging. snmjournals.orgnih.govresearchgate.net ⁶⁸Ga-DOTATATE PET/CT consistently detected more lesions than ¹¹¹In-pentetreotide, with one systematic review finding that PET identified more lesions in 87.1% of discordant scans. nih.govendocrine-abstracts.org This superiority is particularly pronounced for smaller lesions. snmjournals.orgnih.govresearchgate.netresearchgate.net

This enhanced detection capability translates to higher Krenning scores, a qualitative measure of SSTR expression. The mean Krenning score was significantly higher with ⁶⁸Ga-DOTATATE PET (2.71) than with ¹¹¹In-pentetreotide planar imaging (0.75) or SPECT (1.23). snmjournals.orgnih.govresearchgate.netresearchgate.net For lesions smaller than 2 cm, the detection rate with planar imaging and SPECT was only 15% and 24%, respectively, compared to 78% and 89% for lesions 2 cm or larger. snmjournals.orgnih.govresearchgate.netresearchgate.net Lesion size did not, however, have an impact on the Krenning scores derived from ⁶⁸Ga-DOTATATE PET. snmjournals.orgnih.govresearchgate.netresearchgate.net The improved performance of ⁶⁸Ga-DOTA-peptides has been shown to lead to a change in clinical management in a significant portion of patients compared to ¹¹¹In-pentetreotide. nih.govsnmjournals.orguniba.it

Metric⁶⁸Ga-DOTATATE PET/CT¹¹¹In-pentetreotide Planar/SPECTReference
Disease Detection Rate72%23% (Planar), 38% (SPECT) snmjournals.orgnih.govresearchgate.net
Mean Krenning Score2.71 ± 1.740.75 ± 1.37 (Planar), 1.23 ± 1.57 (SPECT) snmjournals.orgnih.govresearchgate.net
Detection of Lesions <2 cmHigh; score not impacted by sizeLow (15-24%) snmjournals.orgnih.govresearchgate.netresearchgate.net
Inter-reader Agreement (κ-value)0.78 - 0.790.67 (Planar), 0.50 (SPECT) snmjournals.orgnih.govresearchgate.net

Research Comparisons with Copper-64 Labeled Somatostatin Analogs

Copper-64 (⁶⁴Cu) has emerged as another promising radionuclide for PET imaging, offering a longer half-life (12.7 hours) compared to ⁶⁸Ga (68 minutes), which allows for more flexible scheduling and centralized production. nih.gov Direct comparative studies have established the superiority of ⁶⁴Cu-labeled SSAs over ¹¹¹In-pentetreotide.

In a large prospective, head-to-head study involving 112 patients, ⁶⁴Cu-DOTATATE PET/CT was compared with ¹¹¹In-pentetreotide ([¹¹¹In-DTPA]OC) SPECT/CT. capes.gov.brsnmjournals.orgnih.gov The diagnostic sensitivity and accuracy of ⁶⁴Cu-DOTATATE were significantly higher (97% for both) than those of ¹¹¹In-pentetreotide (87% and 88%, respectively). capes.gov.brsnmjournals.orgnih.govdtu.dk In a striking finding, ⁶⁴Cu-DOTATATE detected twice as many lesions in total as ¹¹¹In-pentetreotide (1,213 vs. 603). snmjournals.org In 75% of patients, ⁶⁴Cu-DOTATATE identified more lesions, and in 36% of cases, it detected lesions in organs not previously identified as sites of disease by the ¹¹¹In-scan. capes.gov.brsnmjournals.orgnih.gov A first-in-humans study corroborated these findings, showing superior image quality and a higher lesion detection rate for ⁶⁴Cu-DOTATATE PET. snmjournals.org The improved performance is attributed to the inherent advantages of PET over SPECT and the favorable characteristics of the ⁶⁴Cu-DOTATATE tracer. snmjournals.orgsemanticscholar.org

Metric⁶⁴Cu-DOTATATE PET/CT¹¹¹In-pentetreotide SPECT/CTReference
Diagnostic Sensitivity97%87% capes.gov.brsnmjournals.orgnih.govdtu.dk
Diagnostic Accuracy97%88% capes.gov.brsnmjournals.orgnih.govdtu.dk
Total Lesions Detected (n=112 patients)1,213603 snmjournals.org
Patients with More Lesions Detected75%0% capes.gov.brsnmjournals.orgnih.gov

Methodological Considerations for Comparative Receptor Binding and Preclinical Imaging Studies

Accurate and reproducible comparative analyses of different radiolabeled SSAs depend on rigorous and standardized methodologies in both in vitro and in vivo studies. The lack of standardization in preclinical imaging protocols can lead to significant variability in quantitative data, hindering reliable comparison across different research centers and scanners. nih.govnih.govresearchgate.net

In vitro receptor binding studies are fundamental for characterizing the affinity of a new ligand. Methodological choices, such as the use of intact cells versus cell homogenates, can influence the results of saturation binding analyses. acs.org The specific cell line used, assay conditions (e.g., temperature, incubation time), and the method for separating bound from free radioligand must be consistent to allow for valid comparisons between different compounds. Furthermore, in vitro studies have shown that different SSAs can have varied inhibitory profiles on hormone release, which is dependent on the specific SSTR subtypes expressed by the tumor cells. jci.orgoup.com For example, an analog with high affinity for SSTR5 may show potent inhibition of prolactin secretion in a prolactinoma, while an SSTR2-preferring analog like octreotide (B344500) might be less effective. jci.org

For preclinical imaging, the standardization of protocols is crucial for obtaining comparable biodistribution and tumor uptake data. iaea.org This includes consistent animal handling and preparation, scanner quality control, and defined acquisition and reconstruction parameters. nih.gov A multicenter study assessing variability in preclinical PET/CT protocols found significant biases in default scanner settings, which were improved by implementing standardized protocols. nih.govnih.gov Such standardization is vital for ensuring that observed differences in tumor-to-background ratios or uptake values are genuinely due to the properties of the radiopharmaceuticals being compared, rather than methodological artifacts. ed.ac.uk The correlation between in vivo imaging results and in vitro receptor expression analysis (e.g., immunohistochemistry) is also an important validation step. mdpi.com

Advanced Research Directions and Future Peptide Ligand Development

Design and Synthesis of Novel Pentetreotide (B1679299) Derivatives

Significant efforts are dedicated to designing and synthesizing new somatostatin (B550006) analogs, including derivatives of this compound, to overcome limitations of earlier compounds and expand their therapeutic and diagnostic utility. Modifications aim to enhance affinity for specific SSTR subtypes, improve metabolic stability, and prolong duration of action and bioavailability. For instance, alterations in the N-terminus of somatostatin octapeptide analogs have been shown to yield compounds with increased potency and selectivity for the human SSTR type 2 (hsst2) mdpi.comnih.govnih.gov. Research also focuses on creating analogs with broader receptor affinity profiles or antagonistic properties, recognizing more binding sites on SSTRs, which may lead to improved tumor targeting nih.govnih.gov. The development of conformationally restricted cyclic peptides and peptidomimetics represents another avenue, aiming to create more stable and selective ligands nih.govamericanpharmaceuticalreview.com. These advanced derivatives are crucial for developing next-generation imaging agents and therapeutic radiopharmaceuticals.

Derivative Class/ModificationKey Structural FeaturePrimary TargetObserved ImprovementReference
N-terminus Modified AnalogsAltered N-terminal amino acidsSSTR2 (hsst2)Increased potency, selectivity, duration of action, bioavailability mdpi.comnih.govnih.gov
Pan-Somatostatin AnalogsBroad affinity profileSSTR2, SSTR3, SSTR5Enhanced targeting across multiple receptor subtypes mdpi.com
SSTR AntagonistsModified peptide sequenceSSTR2Increased binding sites, potential for higher tumor uptake nih.govnih.govnih.gov
Cyclic/Conformationally Restricted AnalogsConstrained peptide backboneSSTR subtypesImproved stability and selectivity nih.govamericanpharmaceuticalreview.com

Exploration of Advanced Radiochemistry for Peptide Conjugation

The conjugation of radionuclides to somatostatin analogs is a critical aspect of their development, enabling their use in molecular imaging and radionuclide therapy. Advanced radiochemistry focuses on utilizing a wider array of radionuclides and optimizing labeling techniques for enhanced performance. Radionuclides such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) are increasingly employed for Positron Emission Tomography (PET) imaging due to their favorable decay characteristics and positron emission mdpi.comnih.govsnmjournals.org. For therapeutic applications, radionuclides like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y) are preferred for their beta-emitting properties, delivering targeted radiation dose mdpi.comdrug-dev.comajronline.org.

The choice of chelator is paramount for stable radiolabeling. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are widely used for radiometal labeling, offering high stability mdpi.comnih.govresearchgate.netresearchgate.net. For Technetium-99m (⁹⁹mTc), chelators like HYNIC (hydrazinonicotinamide) in conjunction with co-ligands are commonly employed mdpi.comviamedica.pl. Research also explores novel labeling strategies, such as using [¹⁸F]-aluminum fluoride (B91410) for ¹⁸F incorporation, and developing analogs with higher specific radioactivity to improve diagnostic sensitivity and therapeutic efficacy mdpi.comresearchgate.net.

RadionuclidePrimary ApplicationHalf-lifeCommon Chelator(s)Key Advantages for Peptide ConjugationReferences
¹¹¹InSPECT Imaging2.8 daysDTPA, DOTAEstablished for diagnostics (e.g., this compound) mdpi.comnih.govdrug-dev.comajronline.orgemory.edu
⁹⁹mTcSPECT Imaging6.0 hoursHYNIC, EDDAWidely available, cost-effective, good imaging properties mdpi.comviamedica.pl
⁶⁸GaPET Imaging68 minDOTA, NOTA, NODAGAHigh positron yield, short half-life for rapid imaging, generator availability mdpi.comnih.govsnmjournals.orgajronline.org
⁶⁴CuPET Imaging12.7 hoursDOTA, CB-TE2ALonger half-life allows for delayed imaging, versatile decay modes mdpi.comsnmjournals.org
¹⁷⁷LuTherapy (PRRT)6.7 daysDOTAOptimal beta emission range for therapy, good for theranostics mdpi.comdrug-dev.comajronline.orgresearchgate.netresearchgate.netmdpi.com
⁹⁰YTherapy (PRRT)2.7 daysDOTAHigh-energy beta emitter for therapy mdpi.comdrug-dev.comajronline.org
¹⁸FPET Imaging110 minVarious (e.g., triazole)High positron yield, good for PET imaging, established radiochemistry mdpi.comsnmjournals.org

Strategies for Modulating Receptor Binding and Intracellular Retention Characteristics

Optimizing how peptide ligands interact with somatostatin receptors is a key focus in developing more effective imaging agents and therapeutics. Research investigates structural modifications that influence receptor binding affinity and selectivity, as well as strategies to modulate intracellular retention. When somatostatin analogs bind to SSTRs, their internalization and subsequent retention within tumor cells are crucial for sustained therapeutic effects and clear imaging signals mdpi.comnih.gov.

Studies have demonstrated that specific amino acid substitutions, such as replacing phenylalanine with tyrosine at position 3 in octreotide (B344500), can significantly enhance binding affinity to SSTRs mdpi.com. Furthermore, analogs designed to be more resistant to proteases exhibit progressive accumulation in cellular compartments, including the nucleus, leading to increased cellular internalization and DNA binding over time snmjournals.org. This prolonged cellular retention is particularly important for Auger electron emitters used in targeted radiotherapy, as it optimizes energy transfer to tumor DNA snmjournals.org. Research into SSTR antagonists also reveals distinct interaction mechanisms; while agonists are internalized, antagonists bind more effectively to cell membranes with minimal internalization, potentially leading to direct membrane damage snmjournals.org. This difference in interaction can influence tumor uptake and retention characteristics, offering alternative strategies for targeting.

Analog/ModificationReceptor Binding CharacteristicIntracellular BehaviorImpact on TargetingReferences
Tyr³-OctreotideEnhanced SSTR affinityInternalization, retentionImproved tumor uptake mdpi.com
Protease-Resistant AnalogsHigh affinityProgressive nuclear translocation, increased DNA bindingEnhanced cellular retention, potential for radiotherapy snmjournals.org
SSTR AgonistsReceptor binding, internalizationInternalization and intracellular accumulationSustained signal/therapy mdpi.comnih.govsnmjournals.org
SSTR AntagonistsHigh affinity, less internalizationMinimal internalization, membrane bindingPotentially higher tumor-to-background ratio, direct membrane interaction nih.govsnmjournals.orgwikipedia.org

Research into Somatostatin Receptor Antagonists for Molecular Imaging Applications

A significant area of research involves the development of somatostatin receptor antagonists as alternatives or improvements over agonists for molecular imaging. Preclinical studies and early clinical investigations suggest that radiolabeled SSTR antagonists may offer superior performance, characterized by higher tumor uptake and enhanced tumor-to-background contrast compared to their agonist counterparts nih.govsnmjournals.orgnih.gov. This is partly attributed to antagonists recognizing a larger number of binding sites on SSTRs, even with minimal internalization nih.govsnmjournals.orgwikipedia.org.

The paradigm shift towards antagonists proposes that their efficacy in imaging is not solely dependent on internalization, a process previously considered essential for agonists snmjournals.orgsnmjournals.org. Antagonists like JR11 have shown promise, being developed for both PET imaging (e.g., ⁶⁸Ga-NODAGA-JR11) and radionuclide therapy (e.g., ¹⁷⁷Lu-DOTA-JR11) snmjournals.orgsnmjournals.orgmdpi.com. Clinical feasibility studies have demonstrated that antagonists can detect more lesions and exhibit favorable biodistribution, including higher tumor uptake and lower renal uptake compared to traditional agonists like ¹¹¹In-DTPA-octreotide nih.gov. The development of ⁹⁹mTc-labeled SSTR antagonists has also shown potential for improved lesion visualization and higher target-to-background ratios compared to agonist-based PET imaging www.gov.pl. These findings suggest that antagonists represent a valuable class of radioligands for more sensitive and specific molecular imaging of SSTR-expressing tumors.

Ligand TypeKey CharacteristicImaging AdvantageTherapeutic PotentialReferences
SSTR AgonistsInternalization-dependentEstablished imaging agentsBasis for PRRT mdpi.comnih.govsnmjournals.orgsnmjournals.org
SSTR AntagonistsMinimal internalization, increased binding sitesHigher tumor uptake, better tumor-to-background contrast, improved lesion detectionEnhanced PRRT efficacy (e.g., higher tumor dose) nih.govsnmjournals.orgwikipedia.orgsnmjournals.orgnih.govsnmjournals.orgwww.gov.pl
JR11 (Antagonist)High SSTR2 selectivityClinical development for PET imagingClinical development for therapy snmjournals.orgsnmjournals.orgmdpi.com
TECANT-1 (Antagonist)⁹⁹mTc-labeledPromising SPECT/CT imaging, higher lesion-to-background ratioPotential for targeted therapy www.gov.pl

Integration of this compound Research with Emerging Molecular Imaging Technologies and Concepts

The research trajectory of this compound and related somatostatin analogs is increasingly intertwined with advancements in molecular imaging technologies and the concept of theranostics. Theranostics, the integration of diagnostic imaging with targeted therapy, has revolutionized the management of neuroendocrine tumors (NETs) and other cancers drug-dev.comajronline.orgsnmjournals.org. Somatostatin receptor-targeted agents are at the forefront of this approach, with ⁶⁸Ga-labeled analogs serving as the standard for PET/CT imaging, offering superior image quality, higher sensitivity, and lower radiation doses compared to older SPECT agents like ¹¹¹In-pentetreotide nih.govajronline.orgemory.edu.

The ability of SSTR imaging to identify patients who will benefit from Peptide Receptor Radionuclide Therapy (PRRT) has cemented its role in personalized medicine ajronline.orgsnmjournals.orgsnmjournals.org. For example, ¹¹¹In-pentetreotide was the first approved peptide-based radiopharmaceutical for imaging, paving the way for subsequent developments drug-dev.comemory.edusnmjournals.org. The evolution from diagnostic agents like ¹¹¹In-pentetreotide to therapeutic agents labeled with ¹⁷⁷Lu or ⁹⁰Y represents a classic theranostic pair drug-dev.comajronline.org. Emerging research also explores dual-tracer PET/CT imaging, combining SSTR-targeted tracers with metabolic imaging agents like ¹⁸F-FDG, to provide a more comprehensive assessment of tumor biology and heterogeneity nih.gov. The ongoing development of SSTR antagonists further promises to enhance these theranostic strategies, potentially offering improved diagnostic accuracy and therapeutic outcomes nih.govwikipedia.orgthno.org.

Technology/ConceptIntegration with SSTR LigandsImpact/BenefitReferences
TheranosticsDiagnostic imaging + Targeted therapyPersonalized medicine, improved patient selection for PRRT drug-dev.comajronline.orgmdpi.comsnmjournals.org
PET/CT Imaging⁶⁸Ga-labeled SSAs (agonists/antagonists)Superior image quality, higher sensitivity, lower radiation dose than SPECT nih.govnih.govajronline.orgemory.edu
PRRT¹⁷⁷Lu/⁹⁰Y-labeled SSAsTargeted radionuclide therapy for SSTR-positive tumors drug-dev.comajronline.orgmdpi.comthno.org
Dual-Tracer ImagingSSTR tracers + Metabolic tracers (e.g., ¹⁸F-FDG)Comprehensive assessment of tumor biology and heterogeneity nih.gov
SSTR AntagonistsImaging and therapeutic agentsPotential for enhanced tumor detection and therapeutic efficacy nih.govwikipedia.orgsnmjournals.orgthno.org

Compound List:

this compound

Octreotide

Pasireotide

Lanreotide

DOTATOC

DOTATATE

DOTANOC

AM3

KE108

DOTA-PA1

SRIF-14

[¹¹¹In]-DOTA-LTT-SS28

LM3

JR11

NODAGA-JR11

¹⁷⁷Lu-DOTA-JR11

OPS202

OPS201

[¹⁸F]-aluminum fluoride

[¹²³I-Tyr³]-octreotide

[¹¹¹In]-DTPA-octreotide

[⁹⁹mTc]-HYNIC-TOC

[⁹⁹mTc]-EDDA/HYNIC, Tyr³]octreotide (99mTc-EDDA/HYNIC-TOC)

[⁶⁸Ga]-DOTATOC

[⁶⁸Ga]-DOTATATE

[⁶⁸Ga]-DOTANOC

[⁶⁴Cu]-CB-TE2A-BASS

[¹⁷⁷Lu]-DOTA-TATE

[⁹⁰Y]-DOTATOC

[¹⁸F]-fluoroethyltriazole-Tyr³-octreotate analogs

[¹¹¹In]-DOTA-TOC

[¹¹¹In]-DOTA-NLS

[¹¹¹In]-DOTA-BASS

[¹¹¹In]-DOTA-pNO₂(2)-Phe-c(DCys-Tyr-DTrp-Lys-Thr-Cys)DTyrNH₂(2)

[¹⁷⁷Lu]-DOTA-Peptide 2

TECANT-1

NODAGA-LM3

Q & A

Q. What are the key considerations for designing preclinical or clinical studies investigating pentetreotide’s mechanism of action in neuroendocrine tumors (NETs)?

Methodological Answer: this compound targets somatostatin receptors (SSTRs), primarily subtypes 2 and 5, which are overexpressed in NETs . When designing experiments:

  • Receptor specificity : Validate SSTR subtype expression in cell lines or patient samples using immunohistochemistry (IHC) or qPCR.
  • Biodistribution studies : Use SPECT/CT imaging at 24, 48, and 72 hours post-injection to assess tracer uptake kinetics .
  • Control groups : Include tumors with low SSTR expression to evaluate specificity.
  • Dosage standardization : Reference clinical protocols (e.g., 6.6–18.5 GBq for therapeutic applications) .

Q. How should researchers standardize imaging protocols for this compound in NET detection?

Methodological Answer: Standard protocols involve:

  • Administration : Intravenous injection of 111–222 MBq (3–6 mCi) of [¹¹¹In]this compound .
  • Imaging timeline : Planar and SPECT/CT imaging at 4, 24, and 48 hours post-injection to capture optimal tumor-to-background ratios .
  • Quantitative analysis : Use SUVmax (standardized uptake value) for semi-quantitative assessment, though SPECT lacks absolute quantification .

Q. What methods validate SSTR expression levels in NET models when using this compound?

Methodological Answer:

  • In vitro : Radioligand binding assays using cell membranes to measure receptor affinity (Kd values) .
  • In vivo : Correlate SPECT imaging results with post-biopsy IHC staining for SSTR2/5 .
  • Statistical validation : Use ROC curves to determine sensitivity/specificity thresholds for receptor density .

Advanced Research Questions

Q. How can researchers address contradictory data when comparing this compound with newer SSTR-targeted agents (e.g., [⁶⁸Ga]DOTATATE)?

Methodological Answer: Discrepancies arise due to differing receptor affinities and imaging modalities (SPECT vs. PET/CT) . Strategies include:

  • Head-to-head trials : Design prospective studies where patients undergo both [¹¹¹In]this compound SPECT/CT and [⁶⁸Ga]DOTATATE PET/CT.
  • Statistical analysis : Use McNemar’s test to compare lesion detection rates (e.g., [⁶⁸Ga]DOTATATE detected 95.1% of lesions vs. 30.9% for this compound in one study) .
  • Subgroup analysis : Stratify by tumor grade, as low-grade NETs may retain SSTR2 expression suitable for this compound .

Q. What experimental approaches resolve discrepancies in this compound uptake heterogeneity within tumors?

Methodological Answer:

  • Multiregion sampling : Perform image-guided biopsies from areas with high vs. low tracer uptake to assess intratumoral SSTR heterogeneity .
  • Multimodal imaging : Combine SPECT with MRI to correlate tracer uptake with vascular permeability or hypoxia markers .
  • Machine learning : Train algorithms on SPECT/CT datasets to predict receptor density from imaging features .

Q. How can researchers optimize this compound protocols for specific therapeutic applications (e.g., PRRT)?

Methodological Answer:

  • Dosimetry : Calculate absorbed radiation doses using OLINDA/EXM software, adjusting for renal shielding .
  • Combination therapies : Co-administer amino acids to reduce nephrotoxicity during high-dose (18.5 GBq) treatments .
  • Response monitoring : Use serial SPECT/CT scans at 3-month intervals to assess tumor shrinkage or progression .

Q. What strategies mitigate limitations of this compound in low-SSTR-density tumors?

Methodological Answer:

  • Receptor upregulation : Pre-treat with somatostatin analogues (e.g., octreotide) to enhance SSTR expression .
  • Hybrid tracers : Develop bifunctional agents combining this compound with metabolic markers (e.g., FDG) for dual-targeted imaging .
  • Quantitative thresholds : Define SUVmax cutoffs (e.g., >2.5) to exclude false-negative results in borderline cases .

Data Analysis and Reporting Guidelines

Q. Table 1: Comparative Performance of this compound vs. [⁶⁸Ga]DOTATATE

Parameter[¹¹¹In]this compound[⁶⁸Ga]DOTATATEReference
Sensitivity (NET detection)72%96%
Specificity93%93%
Lesion detection rate30.9%95.1%

Q. Table 2: Recommended Imaging Protocol Timelines

Time Post-InjectionImaging ModalityPurpose
4 hoursPlanarInitial biodistribution screening
24 hoursSPECT/CTPrimary tumor localization
48 hoursSPECT/CTDelayed clearance assessment

Ethical and Methodological Considerations

  • Radiation safety : Adhere to ALARA principles, especially in longitudinal studies .
  • Data transparency : Report SPECT reconstruction parameters (e.g., iterative algorithms) to enable reproducibility .
  • Conflict of interest : Disclose funding sources for tracer production to avoid bias .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.